Terramycin-X

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Terramycin-X primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, this compound can effectively inhibit protein synthesis, thereby preventing bacterial growth .

Mode of Action

This compound inhibits bacterial growth by preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature . By blocking this critical step in protein synthesis, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, this compound prevents the proper functioning of this pathway, leading to a halt in protein production and thus bacterial growth .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound effectively halts the growth of bacteria, making it a potent antibiotic for treating a variety of bacterial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, after medication, more than 70% of tetracycline antibiotics like this compound are excreted and released in active form into the environment via urine and feces from humans and animals . Their highly hydrophilic character and low volatility result in significant persistence in the aquatic environment . The presence of such drugs in the environment could affect the growth of some terrestrial and aquatic species .

Analyse Biochimique

Biochemical Properties

Terramycin-X plays a significant role in biochemical reactions. It inhibits bacterial growth by preventing protein biosynthesis . It achieves this by binding to the 30S ribosomal subunit, which prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts the protein synthesis process, thereby inhibiting bacterial growth .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It is effective against both gram-positive and gram-negative bacteria, as well as intracellular chlamydiae, mycoplasmas, and rickettsiae . It influences cell function by inhibiting protein biosynthesis, which is a crucial process for cell growth and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, which prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts the protein synthesis process, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, heat inactivation of this compound in reconstituted milk of different solids concentrations was found to be inversely related to the solids content . During storage, this compound lost its potency at a faster rate in the unheated system than in the heated system .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, calves were treated with this compound at a dose of 20 mg/kg, and no significant differences were found between the two treatment groups with regard to the number of injections needed for a complete cure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from acetyl-CoA and malonyl CoA, which are key intermediates in many metabolic pathways . The overproducer exhibited increased acetyl-CoA and malonyl CoA supply, upregulated oxytetracycline biosynthesis, reduced competing byproduct formation, and streamlined morphology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. Antibiotics transport in the environment is associated with its physico-chemical properties. The transport of antibiotics in soils is mainly controlled by the sorptivity, life time, soil solution pH, and ionic strength .

Subcellular Localization

It is known that the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terramycin-X is produced through the fermentation of Streptomyces rimosus. The process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The initial isolation involves solvent extraction and precipitation of mixed inorganic salts . Chromatography techniques, such as paper partition chromatography, are used to further purify the compound .

Industrial Production Methods: Industrial production of this compound relies on the fermentation process using hyperproducing strains of Streptomyces rimosus. These strains are often mutagenized to enhance production yields. The fermentation broth is subjected to solvent extraction, followed by purification steps involving chromatography and crystallization to obtain pure oxytetracycline .

Analyse Des Réactions Chimiques

Types of Reactions: Terramycin-X undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different derivatives, and it can also undergo substitution reactions to form new compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, sodium hydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from the reactions of this compound include its derivatives, such as chlortetracycline and doxycycline. These derivatives are often synthesized to enhance the antibiotic properties or to reduce resistance .

Applications De Recherche Scientifique

Medical Applications

1.1 Human Medicine

Terramycin-X is widely used in treating various bacterial infections due to its effectiveness against both Gram-positive and Gram-negative bacteria. Its applications include:

- Respiratory Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Treats conditions like acne and other skin infections caused by susceptible bacteria.

- Genitourinary Infections : Used in managing infections such as chlamydia and other sexually transmitted infections.

- Prophylactic Use : Administered to prevent infections in surgical procedures or in immunocompromised patients.

1.2 Veterinary Medicine

In veterinary applications, this compound is commonly used for:

- Livestock : Treatment of respiratory diseases, enteritis, and other infections in cattle, pigs, and poultry.

- Aquaculture : Used to control bacterial infections in fish farming.

Environmental Applications

This compound poses significant environmental challenges due to its persistence in wastewater systems. Recent studies have focused on its degradation:

- Advanced Oxidation Processes (AOPs) : Techniques such as the Fenton process have been employed to degrade this compound in wastewater effectively. A study demonstrated the use of a reduced graphene oxide-coated CuFeO2 catalyst for this purpose, achieving significant degradation rates under specific conditions.

| Treatment Method | Efficiency | Notes |

|---|---|---|

| Fenton Process | High | Effective for antibiotic removal from wastewater |

| Photocatalysis | Moderate | Requires UV light; less effective than Fenton |

Antibiotic Resistance Studies

This compound has been a focal point in research concerning antibiotic resistance:

- Mechanisms of Resistance : Studies indicate that bacteria can develop resistance through various mechanisms, including efflux pumps and ribosomal protection proteins .

- Impact on Microbiota : Research has shown that prolonged use of tetracyclines can lead to increased resistance within normal flora, raising concerns about their long-term use .

Case Studies

4.1 Clinical Case Study on STIs

A pilot study involving HIV-negative men who have sex with men (gbMSM) found that daily administration of doxycycline (a related tetracycline) significantly reduced the incidence of bacterial STIs compared to a control group . This suggests potential applications for this compound in STI prophylaxis.

4.2 Environmental Case Study

A study examined the degradation of this compound using a novel catalyst under Fenton-like conditions, demonstrating a degradation efficiency that aligns with pseudo-second-order kinetics. This research highlights the importance of developing effective treatment methods for antibiotic-contaminated water sources.

Comparaison Avec Des Composés Similaires

Chlortetracycline: Another tetracycline antibiotic with similar broad-spectrum activity.

Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.

Minocycline: Known for its enhanced ability to penetrate tissues and its effectiveness against resistant strains

Uniqueness: Terramycin-X is unique due to its broad-spectrum activity and its ability to penetrate deep into tissues, making it effective against a wide range of infections. Its discovery paved the way for the development of other tetracycline antibiotics, and it remains a valuable tool in both human and veterinary medicine .

Activité Biologique

Terramycin-X, a member of the tetracycline antibiotic class, is recognized for its broad-spectrum antibacterial properties. This article delves into its biological activity, pharmacodynamics, and clinical implications, supported by various studies and data tables.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome, which is crucial for protein translation. This mechanism is effective against a wide range of gram-positive and gram-negative bacteria, as well as atypical pathogens.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates a half-life ranging from 18 to 22 hours, with variations based on renal function. The bioavailability (BA) is influenced by food intake, particularly high-fat meals which can delay absorption .

| Parameter | Value |

|---|---|

| Half-life (oral) | 18-22 hours |

| Bioavailability (oral) | 60-80% |

| Peak plasma concentration | 2-4 hours post-administration |

Clinical Applications

This compound is indicated for various infections, including:

- Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Utilized in treating acne and other skin conditions due to its anti-inflammatory properties.

- STI Treatment : Demonstrated efficacy against Chlamydia trachomatis and Neisseria gonorrhoeae.

Case Studies and Research Findings

- Efficacy in Respiratory Infections : A study involving 541 patients with complicated intra-abdominal infections showed a clinical cure rate of 86.8% with this compound compared to 87.6% with ertapenem, indicating non-inferiority in treatment outcomes .

- Impact on Antimicrobial Resistance : Research has highlighted that prolonged use of tetracyclines can lead to increased resistance among bacterial flora. A systematic review indicated varying degrees of resistance development in gastrointestinal flora following long-term tetracycline therapy .

- Comparative Effectiveness : In a clinical trial comparing this compound with other antibiotics, it was found that it maintained efficacy against strains expressing resistance mechanisms such as efflux pumps and ribosomal protection .

Safety Profile and Adverse Effects

The safety profile of this compound includes common side effects such as gastrointestinal disturbances (nausea, vomiting) and potential photosensitivity reactions. Monitoring for adverse events is crucial, especially in patients with renal impairments where dosage adjustments may be necessary.

Propriétés

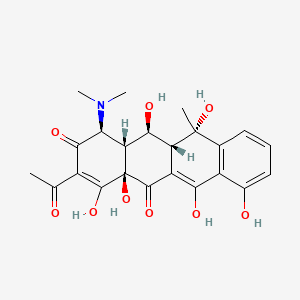

IUPAC Name |

(1S,4aR,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11,12-hexahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO9/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26/h5-7,14-16,19,26-27,29-30,32-33H,1-4H3/t14-,15-,16+,19+,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXLMWZQCURUMB-JSILLTCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)O)[C@@H](C1=O)N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801101239 | |

| Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7647-65-6 | |

| Record name | Oxytetracycline, 2-acetyl-2-de(aminocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aR,5S,5aR,6S,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801101239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-2-DECARBAMOYLOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNV80I68DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.